molecular formula C11H16O B045728 1-Phenyl-2-pentanol CAS No. 705-73-7

1-Phenyl-2-pentanol

Cat. No.: B045728
CAS No.: 705-73-7
M. Wt: 164.24 g/mol
InChI Key: FCURFTSXOIATDW-UHFFFAOYSA-N
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Description

1-Phenyl-2-pentanol is an organic compound with the molecular formula C11H16O. It is a secondary alcohol characterized by a phenyl group attached to the second carbon of a pentanol chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-pentanol can be synthesized through the Grignard reaction, where phenylmagnesium bromide reacts with pentanal. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often involves the same Grignard reaction but on a larger scale. The process requires stringent control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-2-pentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-pentanol involves its interaction with specific molecular targets and pathways. For instance, in liver fibrosis, it downregulates fibrosis markers such as collagen type I alpha 1 chain and matrix metalloproteinase-2. This action is mediated through the inhibition of the transforming growth factor-beta signaling pathway .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2-pentanol is unique due to its specific positioning of the phenyl group and hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

1-phenylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11-12H,2,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCURFTSXOIATDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052451
Record name DL-1-Phenylpentan-2-ol
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid with a mild, green, sweet odour
Record name alpha-Propylphenethyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/815/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

247.00 °C. @ 760.00 mm Hg
Record name 1-Phenyl-2-pentanol
Source Human Metabolome Database (HMDB)
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Solubility

very slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 1-Phenyl-2-pentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031625
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Record name alpha-Propylphenethyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/815/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.957-0.964
Record name alpha-Propylphenethyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/815/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

705-73-7
Record name α-Propylbenzeneethanol
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Record name 1-Phenyl-2-pentanol
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Record name Benzeneethanol, .alpha.-propyl-
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Record name DL-1-Phenylpentan-2-ol
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Record name DL-1-phenylpentan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-PHENYL-2-PENTANOL
Source FDA Global Substance Registration System (GSRS)
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Record name 1-Phenyl-2-pentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential anticancer effects of 1-phenyl-2-pentanol identified in the research?

A1: The research paper by Elsayed et al. [] tentatively identified this compound in a fraction of Moringa oleifera leaf extract that exhibited anticancer activity against the MDA-MB-231 breast cancer cell line. While the specific mechanism of action for this compound was not investigated, the study suggests it may contribute to the overall anticancer effects observed in the active fraction. These effects included:

    Q2: What are the limitations of the current research on this compound and its anticancer activity?

    A2: While the study by Elsayed et al. [] suggests potential anticancer properties associated with this compound, it's crucial to acknowledge the limitations:

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